molecular formula C16H12Cl4N2O2 B2578744 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-51-7

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2578744
CAS No.: 477851-51-7
M. Wt: 406.08
InChI Key: KBYPEDHVABNRLU-MPUCSWFWSA-N
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Description

This product, 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide, is a high-quality chemical reagent supplied for research applications. The compound features a propanamide core substituted with both 3,4-dichlorophenyl and 2,4-dichlorobenzyl oxime ether groups, a structure that may be of interest in various investigative contexts. Thorough scientific literature research is essential to determine this compound's specific research applications, biological activity, and mechanism of action before use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-11-2-1-10(14(19)7-11)9-24-21-6-5-16(23)22-12-3-4-13(18)15(20)8-12/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPEDHVABNRLU-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:

    Formation of the Oxime: The starting material, 2,4-dichlorobenzyl alcohol, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the oxime intermediate.

    Coupling Reaction: The oxime intermediate is then coupled with 3,4-dichlorophenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.

    Reduction: The oxime can be reduced to amine derivatives using reducing agents like sodium borohydride.

    Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound shares structural motifs with several classes of bioactive molecules:

Dichlorophenyl-Containing Propanamides
Compound Name Substituents/R-Groups Key Features
Target Compound 3,4-Dichlorophenyl; 2,4-Dichlorobenzyloxyimino Z-imino configuration, dual chloro groups
Propanil (N-(3,4-dichlorophenyl)propanamide) None (simple anilide) Herbicide; lacks imino group
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Phenoxy group Phenoxy substituent instead of imino

Impact on Activity :

  • Propanil: The absence of the imino and dichlorobenzyl groups limits its mechanism to herbicide action (inhibition of photosynthesis) .
  • Phenoxy Analogs: Substitution with phenoxy groups may enhance lipid solubility but reduce specificity for enzyme targets compared to the imino-oxygen linkage in the target compound .
Sulfonyl/Amino Propanamides (Pseudomonas Inhibitors)

From :

  • 21a (Sulfonyl) : N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide.
  • 23a (Amino): N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)amino]propanamide.

Comparison :

  • The target’s imino-oxygen group may engage in hydrogen bonding distinct from sulfonyl (electron-withdrawing) or amino (electron-donating) groups.
  • Sulfonyl/amino analogs target Pseudomonas spp., suggesting the dichlorophenyl moiety is critical for microbial enzyme inhibition .
Piperazine Derivatives (SARS-CoV-2 Mpro Inhibitors)
  • GC-14 : A trisubstituted piperazine with 3,4-dichlorophenyl and optimized S2 pocket binding (IC₅₀ = 0.40 μM) .
    Relevance :
  • The 3,4-dichlorophenyl group in both GC-14 and the target compound suggests importance in hydrophobic interactions with enzyme pockets.
  • The target’s lack of a piperazine ring may limit membrane permeability, a challenge noted in GC series optimization .

Physicochemical and Pharmacokinetic Challenges

  • Target Compound : Discontinued status () hints at poor solubility, stability, or toxicity. The dichlorobenzyl group may contribute to high hydrophobicity, reducing bioavailability.
  • GC-14 : Incorporation of a piperazine ring improved membrane permeability and antiviral efficacy, a modification absent in the target compound .

Biological Activity

The compound 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a synthetic organic molecule characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15Cl2N2OC_{14}H_{15}Cl_2N_2O, with a molar mass of approximately 384.22 g/mol. The compound features two dichlorobenzyl groups that contribute to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H15Cl2N2O
Molar Mass384.22 g/mol
CAS Number338405-46-2
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dichlorobenzyl compounds have shown effectiveness against various bacterial strains and fungi. The presence of the dichloro groups enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.

Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of related compounds, demonstrating that those with similar functional groups significantly reduced inflammation in animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Research has also explored the anticancer potential of compounds structurally related to this compound. These studies often focus on their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the MAPK signaling cascade .

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study found that a related compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that structural modifications can lead to enhanced antimicrobial properties.
  • Anti-inflammatory Activity : In a controlled experiment involving carrageenan-induced edema in rats, compounds similar to this compound demonstrated significant reductions in paw swelling compared to controls, indicating strong anti-inflammatory effects .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
  • Membrane Disruption : The lipophilic nature of the dichlorobenzyl moiety may facilitate membrane disruption in microbial cells.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells via mitochondrial dysfunction.

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